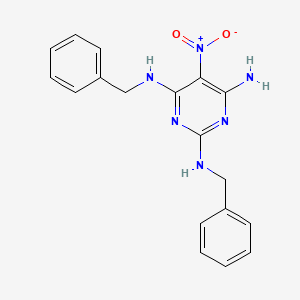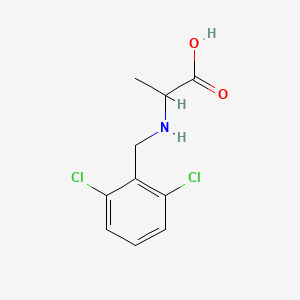![molecular formula C25H25N3O2 B12488860 2-{4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-5-pentylpyridine](/img/structure/B12488860.png)
2-{4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-5-pentylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-5-pentylpyridine is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an oxadiazole ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-5-pentylpyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Coupling with Phenyl Group: The oxadiazole intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Pyridine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-5-pentylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form different nitrogen-containing heterocycles.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution on the phenyl ring can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution on the pyridine ring can be achieved using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the oxadiazole ring can produce various amines.
Aplicaciones Científicas De Investigación
2-{4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-5-pentylpyridine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The unique electronic properties of the oxadiazole and pyridine rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2-{4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-5-pentylpyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.
Pathways Involved: The compound can influence multiple signaling pathways, including those related to inflammation, apoptosis, and cell cycle regulation. Its effects on these pathways can lead to therapeutic outcomes, such as reduced inflammation or inhibited tumor growth.
Comparación Con Compuestos Similares
2-{4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-5-pentylpyridine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline share structural similarities with the target compound.
Uniqueness: The presence of the oxadiazole ring and the specific substitution pattern in this compound imparts unique electronic and steric properties, making it distinct from other compounds
Propiedades
Fórmula molecular |
C25H25N3O2 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-3-[4-(5-pentylpyridin-2-yl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H25N3O2/c1-3-4-5-6-18-7-16-23(26-17-18)19-8-10-20(11-9-19)24-27-25(30-28-24)21-12-14-22(29-2)15-13-21/h7-17H,3-6H2,1-2H3 |
Clave InChI |
XCLWRFLSAODENG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(3,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12488780.png)

![2-(4-cyclohexylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide](/img/structure/B12488785.png)
![2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole](/img/structure/B12488791.png)

![N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxo-2,5-dihydropyridazin-3-yl]-2-fluorobenzamide](/img/structure/B12488801.png)
![3-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-N,N-dimethylpropan-1-amine](/img/structure/B12488808.png)
![3,7,7-trimethyl-1-(4-methylphenyl)-4-(pyridin-2-yl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488819.png)

![Propyl 2-(morpholin-4-yl)-5-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12488840.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dichlorobenzamide](/img/structure/B12488848.png)
![7-(methoxymethyl)-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12488856.png)
![6-(3-bromophenyl)-3-methyl-1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12488864.png)
![2-(2-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B12488867.png)
